4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate
Description
The compound 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate (hereafter referred to as the "target compound") is a quaternary morpholinium salt paired with a 3-carboxypropanoate counterion. Its structure features:
- A morpholin-4-ium ring substituted with an ethyl group.
- A 5-methyl-4H-1,2,4-triazol-3-ylsulfanyl moiety attached to the ethyl chain.
- A 3-carboxypropanoate anion.
Properties
IUPAC Name |
4-hydroxy-4-oxobutanoate;4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]morpholin-4-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS.C4H6O4/c1-8-10-9(12-11-8)15-7-4-13-2-5-14-6-3-13;5-3(6)1-2-4(7)8/h2-7H2,1H3,(H,10,11,12);1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXTZQNUVGAREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC[NH+]2CCOCC2.C(CC(=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving diethanolamine and an appropriate dihalide.
Coupling of the Triazole and Morpholine Rings: The triazole and morpholine rings are coupled via an alkylation reaction, where the triazole thiol reacts with a bromoethyl morpholine derivative.
Introduction of the Carboxypropanoate Group: The final step involves the esterification of the morpholine derivative with 3-carboxypropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can undergo reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. It can also serve as a ligand in the study of metal ion coordination.
Medicine
Medically, this compound has potential applications as an antimicrobial agent due to the presence of the triazole ring, which is known for its antifungal and antibacterial properties. It may also be explored for its potential use in cancer therapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate involves its interaction with biological targets through its sulfanyl and triazole groups. These groups can form strong interactions with metal ions and enzyme active sites, potentially inhibiting enzyme activity or altering metal ion homeostasis.
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to the broader class of 1,2,4-triazole derivatives , which are widely studied for their pharmacological and material science applications. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differentiators
Morpholinium Cation : Unlike most triazole derivatives with neutral or anionic structures, the target compound’s cationic morpholinium ring may enhance solubility or membrane interaction.
Biological Activity
The compound 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate is a derivative of morpholine and incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.36 g/mol. The structure features a morpholine ring and a triazole ring connected by a sulfanyl group, which is crucial for its biological activity.
- Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antimicrobial properties. Research indicates that they inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.
- Anticancer Properties : Triazole derivatives have been studied for their chemopreventive effects. They can induce apoptosis in cancer cells by activating various signaling pathways, including those related to oxidative stress and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.
Biological Activity Data Table
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various triazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values lower than 20 µM, suggesting potent anticancer activity.
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazole derivatives against various pathogens. The compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.
- Neuroprotective Effects : Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
